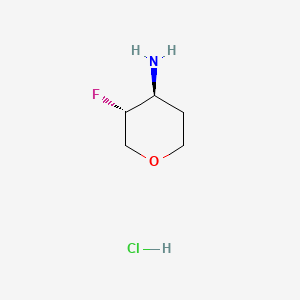
Allylbenzene-2,3,4,5,6-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allylbenzene-2,3,4,5,6-D5: is a deuterated derivative of allylbenzene, an organic compound with the formula C9H10. The deuterium atoms replace the hydrogen atoms at positions 2, 3, 4, 5, and 6 on the benzene ring. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it useful in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allylbenzene-2,3,4,5,6-D5 typically involves the deuteration of allylbenzene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions: Allylbenzene-2,3,4,5,6-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different deuterated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Deuterated benzoic acids.
Reduction: Deuterated hydrocarbons.
Substitution: Deuterated benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Allylbenzene-2,3,4,5,6-D5 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated nature allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. The deuterium atoms provide a distinct signal in mass spectrometry, making it easier to trace the compound’s fate in biological systems.
Medicine: In medicinal chemistry, this compound is used to develop deuterated drugs with improved pharmacokinetic properties. Deuterium substitution can enhance the stability and reduce the metabolic rate of drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials with specific isotopic compositions.
Mecanismo De Acción
The mechanism of action of Allylbenzene-2,3,4,5,6-D5 involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the compound’s reactivity and interaction with enzymes and receptors. This can lead to changes in reaction rates and pathways, providing insights into the fundamental processes at the molecular level.
Comparación Con Compuestos Similares
Allylbenzene: The non-deuterated form of Allylbenzene-2,3,4,5,6-D5.
Eugenol: A naturally occurring allylbenzene derivative with a methoxy group.
Safrole: Another allylbenzene derivative with a methylenedioxy group.
Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as NMR and mass spectrometry, making it a valuable tool in various scientific fields.
Propiedades
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2/i3D,4D,5D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLCRVIBGQPNF-LOOCXSPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC=C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)
![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)
![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)





![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)



